2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Description
2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a structurally complex pyran derivative characterized by a 4H-pyran core substituted with amino, cyano, methyl, and dichlorophenyl groups, along with a methacryloyloxyethyl ester side chain. The 2,6-dichlorophenyl moiety enhances lipophilicity and steric bulk, while the methacryloyloxyethyl group introduces polymerizable functionality, suggesting utility in cross-linked polymer networks or drug-delivery systems.
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O5/c1-10(2)19(25)27-7-8-28-20(26)15-11(3)29-18(24)12(9-23)16(15)17-13(21)5-4-6-14(17)22/h4-6,16H,1,7-8,24H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCKCIOESAPTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC=C2Cl)Cl)C(=O)OCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a derivative of pyran, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its potential applications in medicinal chemistry.
- Molecular Formula : CHClNO
- Molecular Weight : 437.27 g/mol
- CAS Number : [To be determined based on specific references]
Biological Activity Overview
Pyran derivatives are known for a range of biological activities, including:
- Antitumor activity : Compounds in this class have shown potential against various cancer cell lines.
- Antimicrobial properties : They exhibit effectiveness against bacteria and fungi.
- Antiviral effects : Some derivatives have been reported to inhibit viral replication.
The biological activity of pyran derivatives, including the compound , is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For instance:
- Inhibition of DNA synthesis : Some pyran derivatives can interfere with DNA replication in cancer cells.
- Modulation of immune responses : Certain compounds may enhance or inhibit immune cell activity.
Antitumor Activity
A study conducted by Borah et al. (2021) demonstrated that pyran derivatives possess significant cytotoxic effects on various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Antimicrobial Properties
Research published in the Journal of Taibah University for Science highlighted the antimicrobial efficacy of pyran derivatives against common pathogens. The study employed agar diffusion methods to assess the antibacterial activity.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Antiviral Effects
Another significant finding was reported by Kate et al. (2022), where pyran derivatives were tested for antiviral activity against HIV. The results indicated that certain structural modifications enhanced their efficacy, suggesting a structure-activity relationship that could be exploited for drug design.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous for producing complex molecules efficiently. A common synthetic route includes:
- Condensation reactions involving aldehydes, malononitrile, and various phenolic compounds.
- Catalytic methods using recyclable catalysts to improve yield and reduce environmental impact.
Comparison with Similar Compounds
Key Observations :
- The 2,6-dichlorophenyl group in the target compound increases electronegativity and steric hindrance compared to methoxy or methylbenzyloxy substituents in analogs . This may reduce solubility in polar solvents but enhance binding affinity in hydrophobic environments.
- The methacryloyloxyethyl ester introduces a polymerizable double bond, absent in ethyl or dicarbonitrile analogs, enabling covalent incorporation into polymeric matrices .
Physicochemical Properties
- Solubility: Ethyl ester analogs (e.g., ) likely exhibit higher solubility in organic solvents (e.g., ethanol, acetone) due to smaller ester groups. The target compound’s dichlorophenyl and methacryloyloxyethyl groups may favor solubility in chlorinated or aprotic solvents (e.g., DCM, DMF).
- Thermal Stability : The methacryloyloxyethyl group may lower thermal stability compared to ethyl esters due to the reactive double bond, which could undergo premature polymerization at elevated temperatures.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can key reaction steps be optimized for higher yield?
The compound can be synthesized via multicomponent reactions (MCRs), which are efficient for constructing its pyran core. A typical protocol involves reacting aldehydes (e.g., 2,6-dichlorobenzaldehyde), β-ketoesters, and malononitrile in the presence of a catalyst like piperidine or triethylamine. Key optimizations include:
- Solvent selection : Ethanol or aqueous ethanol improves solubility and reaction homogeneity .
- Catalyst loading : 10-15 mol% of piperidine enhances cyclization efficiency .
- Temperature control : Reactions at 60–80°C reduce side-product formation . Yield improvements (up to 75%) are achievable by isolating intermediates via column chromatography and monitoring reaction progress using TLC .
Q. What spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?
- X-ray crystallography : Single-crystal analysis resolves the pyran ring conformation and substituent orientations (e.g., dichlorophenyl group at C4), with R-factors < 0.07 indicating high precision .
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., cyano at C5: δ ~110-120 ppm in C; methacryloyloxy ethyl ester: δ 1.2–1.4 ppm for CH in H) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] matching CHClNO) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly in the formation of the pyran ring?
Regioselectivity issues arise in cyclization steps due to competing pathways (e.g., 4H-pyran vs. 2H-pyran). Strategies include:
- Steric and electronic modulation : Electron-withdrawing groups (e.g., cyano at C5) favor 4H-pyran formation by stabilizing the transition state .
- Catalyst screening : Trisodium citrate dihydrate enhances selectivity for the 4H-pyran isomer by coordinating to reactive intermediates .
- Kinetic control : Lowering reaction temperatures (<60°C) suppresses thermodynamic products .
Q. What experimental designs are suitable for evaluating the compound’s bioactivity while minimizing confounding variables?
Adopt a split-plot design to test multiple variables (e.g., concentration, cell lines):
- Main plots : Biological replicates (e.g., different cell lines).
- Subplots : Compound concentrations (e.g., 1–100 µM).
- Controls : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays). Use ANOVA with post-hoc Tukey tests to analyze dose-response data and account for batch effects .
Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be systematically resolved?
- Source analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays alter IC) .
- Structural validation : Confirm compound purity via HPLC (>95%) and rule out degradation products .
- Meta-analysis : Pool data from independent studies using a random-effects model to identify outliers and trends .
Q. What computational methods are effective for predicting the compound’s reactivity and binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., cyano group at C5) .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on hydrogen bonds with the amino group at C6 and π-π stacking with the dichlorophenyl group . Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Methodological Considerations
Q. How should stability studies be designed to assess the compound’s shelf life under laboratory conditions?
- Accelerated degradation : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light sensitivity : Store in amber vials and compare degradation rates under UV vs. dark conditions .
- pH stability : Test solubility and integrity in buffers (pH 3–9) to simulate physiological environments .
Q. What strategies improve reproducibility in multi-step syntheses across different laboratories?
- Detailed SOPs : Specify solvent grades (e.g., HPLC-grade ethanol), stirring rates, and drying times .
- Inter-lab calibration : Share reference spectra (NMR, IR) and validate batches via round-robin testing .
- Automation : Use flow reactors for precise control of reaction parameters (e.g., residence time, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
